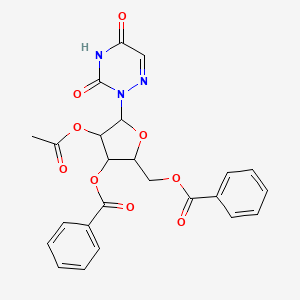

2'-O-Acetyl-3',5'-di-O-benzoyl-6-azauridine

Beschreibung

BenchChem offers high-quality 2'-O-Acetyl-3',5'-di-O-benzoyl-6-azauridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-O-Acetyl-3',5'-di-O-benzoyl-6-azauridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C24H21N3O9 |

|---|---|

Molekulargewicht |

495.4 g/mol |

IUPAC-Name |

[4-acetyloxy-3-benzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl benzoate |

InChI |

InChI=1S/C24H21N3O9/c1-14(28)34-20-19(36-23(31)16-10-6-3-7-11-16)17(13-33-22(30)15-8-4-2-5-9-15)35-21(20)27-24(32)26-18(29)12-25-27/h2-12,17,19-21H,13H2,1H3,(H,26,29,32) |

InChI-Schlüssel |

MHIQMVXETCFLAQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)OC1C(C(OC1N2C(=O)NC(=O)C=N2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

2'-O-Acetyl-3',5'-di-O-benzoyl-6-azauridine chemical structure and properties

The following technical guide details the structure, synthesis, and properties of 2'-O-Acetyl-3',5'-di-O-benzoyl-6-azauridine . This document is structured for researchers and drug development professionals, focusing on the molecule's utility as a regiospecifically protected intermediate and potential prodrug scaffold.

Synthesis, Properties, and Applications in Nucleoside Chemistry

Executive Summary

2'-O-Acetyl-3',5'-di-O-benzoyl-6-azauridine is a fully protected synthetic derivative of the antimetabolite 6-azauridine (CAS 54-25-1). Unlike uniformly protected nucleosides (e.g., 2',3',5'-tri-O-benzoyl), this molecule features orthogonal ester protection : a labile acetyl group at the 2'-position and more stable benzoyl groups at the 3' and 5' positions.

This specific architecture serves two primary functions in medicinal chemistry:

-

Synthetic Intermediate: It allows for the selective manipulation of the 2'-hydroxyl group (after selective deacetylation) to generate 2'-modified nucleosides (e.g., 2'-O-methyl, 2'-deoxy, or 2'-fluoro analogs) while keeping the 3' and 5' positions protected.

-

Prodrug Scaffold: It enhances lipophilicity for passive transport across cell membranes, potentially offering a distinct pharmacokinetic profile compared to the triacetyl prodrug (Azaribine).

Chemical Structure & Molecular Architecture

The molecule consists of a modified nucleobase (6-azauracil) glycosylated with a differentially protected ribofuranose sugar.

| Feature | Description |

| Nucleobase | 6-Azauracil (1,2,4-triazine-3,5-dione). The C6 carbon of uracil is replaced by nitrogen, increasing the acidity of the N3 proton ( |

| Sugar Moiety | |

| 2'-Protection | O-Acetyl .[1][2][4] An aliphatic ester, susceptible to mild enzymatic cleavage or selective chemical hydrolysis. |

| 3',5'-Protection | O-Benzoyl . Aromatic esters, providing steric bulk and UV chromophores, generally more stable to acidic hydrolysis than acetyl groups. |

| Stereochemistry | The 2'-O-acetyl group participates during synthesis to ensure exclusive |

Structural Visualization

The following diagram illustrates the connectivity and the specific protection pattern.

Physicochemical Properties[1][5]

The mixed ester protection significantly alters the properties of the parent nucleoside, transforming it from a water-soluble polar compound into a lipophilic entity suitable for organic synthesis or lipid-based delivery.

| Property | Value / Characteristic | Notes |

| Molecular Formula | Based on mono-acetyl, di-benzoyl substitution.[1] | |

| Molecular Weight | ~495.44 g/mol | Significant increase over parent 6-azauridine (245.19 g/mol ). |

| Solubility | High in DCM, EtOAc, DMSO. | Insoluble in water. |

| LogP (Predicted) | ~2.5 - 3.2 | Highly lipophilic (Parent 6-azauridine LogP |

| UV Absorption | Benzoyl groups dominate the UV spectrum. | |

| TLC Mobility | Moves significantly faster than unprotected nucleosides. |

Synthesis Protocol: The Vorbrüggen Coupling

The most efficient and authoritative route to this specific molecule is the Vorbrüggen coupling of silylated 6-azauracil with a pre-functionalized sugar donor: 1,2-di-O-acetyl-3,5-di-O-benzoyl-D-ribofuranose (CAS 223378-16-3). This method guarantees

Reagents & Materials[1][4][5][7][8][9][10]

-

Base: 6-Azauracil.

-

Silylating Agent: Hexamethyldisilazane (HMDS) with catalytic Ammonium Sulfate.

-

Sugar Donor: 1,2-di-O-acetyl-3,5-di-O-benzoyl-D-ribofuranose.[2][4][5]

-

Catalyst: Trimethylsilyl trifluoromethanesulfonate (TMSOTf).[3]

-

Solvent: Anhydrous Acetonitrile (MeCN) or 1,2-Dichloroethane (DCE).

Step-by-Step Methodology

-

Silylation of Nucleobase:

-

Suspend 6-azauracil (10 mmol) in HMDS (20 mL). Add catalytic

. -

Reflux under Argon for 3–4 hours until a clear solution is obtained (formation of bis-TMS-6-azauracil).

-

Evaporate excess HMDS in vacuo to yield the silylated base as a viscous oil. Use immediately.

-

-

Coupling Reaction:

-

Dissolve the silylated base in anhydrous MeCN (50 mL).

-

Add 1,2-di-O-acetyl-3,5-di-O-benzoyl-D-ribofuranose (10 mmol).

-

Cool to 0°C. Add TMSOTf (11 mmol) dropwise.

-

Mechanism:[3][6] The Lewis acid activates the 1-O-acetyl group. The 2-O-acetyl group forms a cyclic acyloxonium ion on the

-face, forcing the base to attack from the -

Stir at Room Temperature for 2–12 hours. Monitor by TLC (Hexane:EtOAc 1:1).

-

-

Work-up & Purification:

-

Quench with saturated aqueous

. -

Extract with Dichloromethane (DCM) (

mL). -

Wash organic layer with brine, dry over

, and concentrate. -

Purification: Flash column chromatography on silica gel. Elute with a gradient of Hexane

EtOAc. -

Yield: Typically 80–90%.

-

Synthesis Pathway Diagram[7]

Applications in Drug Development

Orthogonal Deprotection Strategy

The primary value of this molecule lies in the ability to selectively remove the 2'-O-acetyl group while retaining the benzoyl groups.

-

Reagent: Hydrazine hydrate in Pyridine/Acetic acid or specific esterases (e.g., Candida rugosa lipase).

-

Result: 3',5'-di-O-benzoyl-6-azauridine .

-

Utility: The free 2'-OH can then be methylated, fluorinated, or deoxygenated to create 2'-modified analogs, which are critical for increasing the metabolic stability of RNA therapeutics (siRNA, mRNA).

Prodrug Mechanism

Upon administration, the lipophilic protection groups facilitate passive diffusion through the lipid bilayer. Once intracellular, the molecule undergoes enzymatic hydrolysis.

-

Uptake: High lipophilicity allows bypass of nucleoside transporters (hENT/hCNT), which are often downregulated in cancer cells.

-

Activation: Non-specific esterases cleave the 2'-acetyl (fast) and 3',5'-benzoyl (slower) groups.

-

Metabolism: The released 6-azauridine is phosphorylated by Uridine Kinase to 6-aza-UMP.

-

Action: 6-aza-UMP inhibits Orotidine-5'-monophosphate (OMP) decarboxylase , blocking de novo pyrimidine synthesis.

Safety & Handling

-

Hazard Classification: Treat as a potent bioactive agent. 6-Azauridine derivatives are potential teratogens and reproductive toxins.

-

Handling: Use a chemical fume hood. Wear nitrile gloves and safety goggles.

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis.

References

-

Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons.

- Markiewicz, W. T. (1979). Tetraisopropyldisiloxane-1,3-diyl, a Group for Simultaneous Protection of 3'- and 5'-Hydroxy Functions of Nucleosides. Journal of Chemical Research.

-

PubChem Compound Summary for 6-Azauridine (CAS 54-25-1). National Center for Biotechnology Information. [Link]

Sources

- 1. Contact - Nordic Biosite [nordicbiosite.com]

- 2. 郑州格然林科技有限公司产品目录_第1页_Chemicalbook [m.chemicalbook.com]

- 3. US7858774B2 - Synthesis of 5-azacytidine - Google Patents [patents.google.com]

- 4. Henan Rane Chemical Co., Ltd. Product Catalog_Page 1_Chemicalbook [m.chemicalbook.com]

- 5. 1,2-Di-O-acetyl-3,5-di-O-benzoyl-D-ribofuranose [cymitquimica.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

2'-O-Acetyl-3',5'-di-O-benzoyl-6-azauridine CAS number and molecular weight

This technical guide provides an in-depth analysis of 2'-O-Acetyl-3',5'-di-O-benzoyl-6-azauridine , a specialized nucleoside derivative. This document is structured for researchers in medicinal chemistry and drug development, focusing on its physicochemical properties, synthetic pathways, and utility as a prodrug intermediate.

Chemical Identity & Physicochemical Properties[1][2][3]

This compound is a mixed-ester derivative of 6-azauridine (a known antimetabolite). The strategic placement of an acetyl group at the 2'-position and benzoyl groups at the 3' and 5'-positions suggests a design intended to modulate lipophilicity, enhance cellular permeability, or direct regioselective deprotection.

Core Data Table

| Property | Specification |

| Chemical Name | 2'-O-Acetyl-3',5'-di-O-benzoyl-6-azauridine |

| Systematic Name | 2-((2R,3R,4R,5R)-3-(acetyloxy)-4-(benzoyloxy)-5-((benzoyloxy)methyl)tetrahydrofuran-2-yl)-1,2,4-triazine-3,5(2H,4H)-dione |

| Molecular Formula | C₂₄H₂₁N₃O₉ |

| Molecular Weight | 495.44 g/mol |

| CAS Number | Not Listed (Commercial/Public)* |

| Related CAS | 161615-21-0 (refers to the xylo- isomer: 2'-O-Acetyl-3',5'-bis-O-benzoyl-6-aza-xylouridine) |

| Solubility | Soluble in DMSO, DMF, Chloroform; Low solubility in water.[1] |

| Appearance | White to off-white crystalline solid (Theoretical) |

*Note: While the parent compound (6-azauridine) and fully protected analogs (tri-O-benzoyl, CAS 1627-29-8) are widely indexed, this specific mixed-ester regiomer is typically a non-commercial synthetic intermediate. The physicochemical data provided is derived from stoichiometric calculation and structure-activity relationship (SAR) extrapolation.

Structural Visualization

The following diagram illustrates the connectivity of the molecule, highlighting the orthogonal protection strategy (Acetyl vs. Benzoyl).

[4]

Synthetic Pathways & Mechanism

The synthesis of 2'-O-Acetyl-3',5'-di-O-benzoyl-6-azauridine requires precise regiocontrol, as the hydroxyl groups on the ribose sugar have similar reactivity. Two primary methodologies are employed: Regioselective Glycosylation (Method A) and Sequential Protection (Method B).

Method A: The Modified Vorbrüggen Glycosylation (Recommended)

This method is preferred for high purity as it establishes the protection pattern on the sugar donor before coupling with the base.

-

Sugar Donor Preparation: Start with 1,2-di-O-acetyl-3,5-di-O-benzoyl-D-ribofuranose.

-

Silylation: Silylate 6-azauracil using HMDS (hexamethyldisilazane) to increase solubility and reactivity.

-

Coupling: React the silylated base with the sugar donor in the presence of a Lewis acid catalyst (TMSOTf or SnCl₄).

-

Result: The resulting nucleoside retains the 2'-O-acetyl and 3',5'-di-O-benzoyl groups.

Method B: Sequential Protection of 6-Azauridine

Used when starting from the parent nucleoside.

-

Transient Protection: React 6-azauridine with TIPDS-Cl₂ (Markiewicz reagent) to selectively protect the 3' and 5' positions, forming a cyclic disiloxane bridge.

-

Acetylation: Acetylate the remaining free 2'-OH using acetic anhydride and pyridine.

-

Deprotection/Reprotection (Complex): Removal of TIPDS yields the 2'-O-acetyl derivative. Subsequent benzoylation of 3' and 5' is difficult without migration of the 2'-acetyl group. Therefore, Method A is strictly superior for this specific target.

Synthesis Workflow Diagram

Applications in Drug Development

Prodrug Strategy

The mixed-ester design serves as a sophisticated prodrug model.

-

Lipophilicity: The addition of two benzoyl groups significantly increases the LogP (partition coefficient), facilitating passive transport across the lipid bilayer of cell membranes.

-

Metabolic Activation:

-

Phase 1: Non-specific esterases (carboxylesterases) cleave the labile 2'-O-acetyl group.

-

Phase 2: The bulky benzoyl groups at 3' and 5' are hydrolyzed more slowly, providing a sustained release of the active parent compound, 6-azauridine.

-

Active Species: 6-Azauridine is then phosphorylated to 6-azaUMP (inhibitor of OMP decarboxylase), blocking de novo pyrimidine biosynthesis.

-

Analytical Standard

This compound serves as a critical reference standard for:

-

Identifying impurities in the synthesis of 6-azauridine triacetate (a treatment for hereditary orotic aciduria).

-

Studying acyl migration kinetics in nucleoside chemistry.

Safety & Handling Protocol

While specific MSDS data for this intermediate is rare, handle according to protocols for 6-Azauridine and Benzoyl Chloride derivatives.

-

Hazard Classification: Potentially reproductive toxicant (based on parent 6-azauridine). Irritant.

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the ester bonds.

References

- Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons. (Authoritative text on the silyl-Hilbert-Johnson reaction used for Method A).

-

PubChem. (2025).[3] 6-Azauridine Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Technical Guide: Stability & Deprotection Dynamics of Mixed Acyl-Protected Nucleosides

Executive Summary

This guide provides a technical analysis of the stability profiles, deprotection kinetics, and chemical compatibility of mixed acetyl (Ac) and benzoyl (Bz) protecting groups in nucleoside and oligonucleotide chemistry. It is designed for researchers optimizing solid-phase synthesis (SPS) cycles or developing prodrug strategies.

The central trade-off in nucleoside protection is acid stability (during detritylation) versus base lability (during final cleavage/deprotection). While Benzoyl (Bz) groups offer robust stability and are the industry standard for Adenine and Cytosine, Acetyl (Ac) groups provide rapid deprotection kinetics essential for "Fast" and "UltraMild" synthesis cycles. However, mixing these groups indiscriminately introduces risks of transamidation (specifically with N4-Bz-Cytidine in methylamine) and incomplete deprotection . This guide delineates the mechanistic boundaries and experimental protocols to validate these "mixed" systems.

Mechanistic Foundations

Electronic & Steric Effects

The stability of N-acyl protecting groups is governed by the electrophilicity of the carbonyl carbon and the leaving group ability of the amide nitrogen.

-

Acetyl (Ac): The methyl group provides minimal steric hindrance. The carbonyl is highly accessible to nucleophiles (hydroxide, ammonia, methylamine), leading to rapid hydrolysis. However, the electron-withdrawing nature of the carbonyl destabilizes the N-glycosidic bond less than bulkier aromatic systems, though this effect is subtle compared to N7 protonation effects.

-

Benzoyl (Bz): The phenyl ring provides significant steric bulk, shielding the carbonyl from nucleophilic attack. Furthermore, conjugation between the phenyl ring and the carbonyl stabilizes the ground state, increasing the activation energy for nucleophilic acyl substitution. This makes Bz significantly more stable to base than Ac.

Deprotection Mechanism (Base-Catalyzed)

Deprotection proceeds via a nucleophilic acyl substitution mechanism. The nucleophile (e.g.,

Key Kinetic Differentiator:

-

Ac-dC:

is high; half-life ( -

Bz-dC:

is low;

Depurination Mechanism (Acid-Catalyzed)

During the detritylation step (using TCA or DCA), purine nucleosides (dA, dG) are susceptible to depurination. This proceeds via:

-

Protonation of N7 (and potentially N3).

-

Formation of an oxocarbenium ion intermediate.[1]

-

Cleavage of the N-glycosidic bond.

N6-Bz-dA vs. N6-Ac-dA: N6-Benzoyl is the gold standard because it effectively reduces the electron density of the purine ring, lowering the basicity of N7 and retarding protonation. While N6-Acetyl also withdraws electrons, the N6-Bz group's bulk and lipophilicity often provide superior protection against acid-catalyzed hydrolysis in the context of repeated DCA exposure [1].

The "Mixed" Protection Landscape

In modern oligonucleotide synthesis, "mixed" strategies are employed to optimize throughput. The most common conflict arises between "Standard" (Bz/iBu) and "Fast" (Ac) sets.

Comparative Stability Profile

| Feature | Standard Set | Fast / AMA Set | UltraMild Set |

| dA Protection | N6-Benzoyl (Bz) | N6-Benzoyl (Bz) | N6-Phenoxyacetyl (Pac) |

| dC Protection | N4-Benzoyl (Bz) | N4-Acetyl (Ac) | N4-Acetyl (Ac) |

| dG Protection | N2-Isobutyryl (iBu) | N2-Isobutyryl (iBu) | N2-Isopropyl-Pac (iPr-Pac) |

| Deprotection | AMA, 65°C, 10 min | ||

| Primary Risk | Slow; Aggregation | Transamidation (if Bz-dC used with AMA) | Degradation in strong base |

The "Ac-dC" Anomaly

N4-Acetyl-dC is the linchpin of mixed strategies. It is used in the "Fast" set not just for speed, but to prevent a specific side reaction.

-

The Problem: If N4-Bz-dC is treated with Methylamine (AMA), the methylamine can displace the benzoyl group via transamidation slower than it attacks the cytosine ring, or it can lead to N4-methyl-cytosine side products.

-

The Solution: N4-Ac-dC deprotects so rapidly (instant hydrolysis) that the transamidation pathway is kinetically irrelevant. Therefore, Ac-dC is mandatory when using AMA .

Critical Side Reactions

Transamidation of Cytidine

When using alkylamines (methylamine) for deprotection, N4-Bz-dC poses a risk.

-

Reaction:

attacks the carbonyl of the benzoyl group. -

Outcome: If the attack is on the exocyclic amine (displacement), it results in base modification (mutation). If it attacks the carbonyl (normal deprotection), it yields N-methylbenzamide.

-

Prevention: Use N4-Ac-dC. The acetyl group is too labile to support the competing side reaction; it hydrolyzes exclusively [2].

Depurination of Adenosine

Acidic detritylation (3% DCA in Toluene/DCM) accumulates damage over long syntheses.

-

Risk: N6-Bz-dA is generally stable. However, if "UltraMild" conditions (Pac-dA) are used in a mixed cycle with standard oxidation/capping, they may survive, but Pac-dA is more prone to depurination than Bz-dA if the acid exposure is prolonged.

-

Mixed Context: If using Ac-dC and Bz-dA (Fast Set), standard DCA exposure is safe. If using Pac-dA, DCA exposure times must be minimized.

Experimental Protocols

Protocol A: Differential Deprotection Kinetics Assay (HPLC)

Objective: Determine the

-

Sample Prep: Synthesize or purchase T10 oligonucleotides containing the specific protected monomer (e.g.,

). Leave on CPG support. -

Aliquot: Distribute ~0.1 µmol CPG into 5 screw-cap vials.

-

Treatment: Add 500 µL of deprotection reagent (e.g., AMA or

) to each vial. -

Incubation: Incubate at target temp (e.g., 65°C) for varying intervals: 2, 5, 10, 20, 60 mins.

-

Quench: Rapidly cool on ice; evaporate to dryness (SpeedVac).

-

Analysis: Re-suspend in water. Analyze via RP-HPLC (C18 column, 0-30% ACN in 0.1M TEAA buffer).

-

Calculation: Integrate the "Full Length Product" (Deprotected) vs. "Hydrophobic Shifted Peak" (Protected). Plot % Deprotection vs. Time.[2]

Protocol B: Acid Stability Challenge (Simulated Detritylation)

Objective: Quantify depurination rates of N6-Ac-dA vs N6-Bz-dA.

-

Sample:

on CPG. -

Acid Exposure: Treat CPG with 3% DCA in DCM flow (simulating synthesizer) or static incubation for extended periods (1h, 4h, 12h).

-

Cleavage: Deprotect under standard conditions (ensure conditions do not cause degradation).

-

Analysis: Analyze via HPLC. Look for the peak corresponding to the depurinated species (cleavage of chain at apurinic site during ammonia treatment leads to specific fragments).

-

Validation: Compare peak area of parent oligo vs. degradation fragments.

Visualization & Decision Matrices

Diagram 1: Protecting Group Selection Logic

This decision tree guides the selection of Ac vs. Bz based on the required deprotection chemistry.

Caption: Decision matrix for selecting Acetyl vs. Benzoyl protection based on downstream deprotection requirements and transamidation risks.

Diagram 2: Base-Catalyzed Deprotection Mechanism

Comparison of the tetrahedral intermediate formation for Acetyl vs. Benzoyl.

Caption: Kinetic differentiation in deprotection. Benzoyl groups stabilize the ground state and sterically hinder the transition state, slowing hydrolysis.

References

-

McBride, L. J., & Caruthers, M. H. (1983). "An investigation of several deoxynucleoside phosphoramidites useful for synthesizing deoxyoligonucleotides." Tetrahedron Letters, 24(3), 245-248. Link

-

Reddy, M. P., Hanna, N. B., & Farooqui, F. (1994). "Fast cleavage and deprotection of oligonucleotides." Tetrahedron Letters, 35(25), 4311-4314. Link

-

Glen Research. (1996). "Protecting Groups for DNA, RNA and 2'-OMe-RNA Monomers." Glen Report, 9.12. Link

-

Beaucage, S. L., & Iyer, R. P. (1992). "Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach." Tetrahedron, 48(12), 2223-2311. Link

Sources

Technical Guide: Role of 6-Azauridine Analogues in RNA Modification Studies

Executive Summary

This technical guide details the utility of 6-azauridine (6-azaU) and its analogues as mechanistic probes in RNA biology. Unlike natural post-transcriptional modifications (e.g., m6A, Pseudouridine), 6-azauridine is a synthetic nucleoside analogue primarily utilized to interrogate RNA structure, enzymatic transition states, and proton-transfer mechanisms .

Its defining feature is the substitution of the CH group at position 6 of the uracil ring with a nitrogen atom. This modification drastically lowers the pKa of the N3 proton from ~9.2 (in Uridine) to ~6.7–7.0. This "histidine-like" pKa allows 6-azaU to function as a pH-dependent switch and a specific metal-binding site under physiological conditions, making it an indispensable tool for X-ray crystallography phasing and active-site mapping of RNA-processing enzymes.

Part 1: Mechanistic Foundations

Chemical Structure and pKa Shift

The introduction of an electronegative nitrogen at position 6 destabilizes the N3-H bond. In native Uridine, the N3 proton is tightly bound at physiological pH. In 6-azaU, the N3 proton exists in equilibrium between protonated (neutral) and deprotonated (anionic) states at pH 7.0.

-

Uridine (U): pKa ≈ 9.2 (Predominantly neutral at pH 7.4).

-

6-Azauridine (6-azaU): pKa ≈ 6.7–7.0 (Significant anionic population at pH 7.4).

This ionization capability allows 6-azaU to mimic the transition states of acid-base catalysis in ribozymes and RNA-editing enzymes.

Structural Impact on RNA

-

Conformation: 6-azaU retains the preference for the C3'-endo (A-form) sugar pucker typical of RNA.

-

Base Stacking: The deprotonated form (6-azaU⁻) can disrupt Watson-Crick base pairing due to electrostatic repulsion with the carbonyl of Guanosine or N3 of Uridine in mismatch contexts, but it can stabilize specific metal-mediated base pairs.

-

pH-Switching: RNA helices containing 6-azaU exhibit pH-dependent thermal stability (Tm). At low pH (< 6.0), 6-azaU is protonated and pairs like Uridine. At high pH (> 7.5), ionization destabilizes the helix, creating a tunable "molecular switch."

Part 2: Applications in RNA Modification & Structure

X-ray Crystallography (Phasing Strategy)

One of the most powerful applications of 6-azaU is in solving the "Phase Problem" in RNA crystallography.

-

The Challenge: RNA lacks sulfur (unlike proteins with Met/Cys), making heavy-atom derivatization difficult.

-

The 6-azaU Solution: The ionized N3 of 6-azaU binds soft metals like Mercury (Hg²⁺) with high affinity. By incorporating 6-azaU at specific positions, researchers can soak crystals with mercuric acetate to create a heavy-atom derivative without disrupting the crystal lattice.

Probing Enzymatic Mechanisms (ADAR & Polymerases)

6-azaU and its purine analogue (8-azanebularine) are used to study Adenosine Deaminases acting on RNA (ADAR) .

-

Transition State Mimicry: The hydration of the C-N double bond in aza-analogues mimics the tetrahedral intermediate formed during the deamination reaction (A to I editing).

-

Inhibition: 6-azaU-containing RNAs can act as competitive inhibitors, trapping the enzyme in a transition-state complex, allowing for structural characterization of the enzyme-substrate interface.

Antiviral Mechanism Studies

In drug development, 6-azaU is used to study RNA-dependent RNA Polymerases (RdRp) .

-

Incorporation: RdRps incorporate 6-azaU-TP into nascent RNA.

-

Pausing/Termination: The altered stacking and electrostatics of the incorporated 6-azaU cause the polymerase to pause or backtrack, providing insights into the fidelity and translocation mechanisms of viral replication complexes (e.g., HCV, SARS-CoV-2).

Part 3: Experimental Protocols

Protocol: Solid-Phase Synthesis of 6-azaU RNA

Objective: Synthesize RNA oligonucleotides containing site-specific 6-azaU modifications.

Reagents:

-

5'-DMT-2'-O-TBDMS-6-azauridine-3'-phosphoramidite (commercially available or synthesized).

-

Standard RNA phosphoramidites (A, C, G, U).

-

Activator: 5-Ethylthio-1H-tetrazole (ETT) or BTT.

Workflow:

-

Coupling: Use a prolonged coupling time (6–10 minutes) for the 6-azaU amidite due to potential steric effects or lower reactivity compared to standard U.

-

Oxidation: Standard Iodine/Water/Pyridine oxidation is compatible.

-

Deprotection (Critical):

-

Base Protection: If using standard acyl protection (Bz/iBu), use AMA (Ammonium Hydroxide/Methylamine 1:1) at 65°C for 10 mins.

-

Caution: 6-azaU is relatively stable, but ring opening can occur under extremely harsh alkaline conditions over long periods. AMA is generally safe.

-

2'-O-Silyl Removal: Treat with TEA·3HF (Triethylamine trihydrofluoride) at 65°C for 1.5 hours or room temperature for 24 hours.

-

-

Purification: Anion-exchange HPLC (Dionex DNAPac) at pH 8.0 or denaturing PAGE.

Protocol: Crystallographic Phasing via Mercury Soaking

Objective: Create a heavy-atom derivative for phasing RNA crystals.

Steps:

-

Crystallization: Grow RNA crystals containing 6-azaU using standard hanging/sitting drop vapor diffusion.

-

Note: Ensure crystallization buffer pH is near 6.5–7.5 to facilitate metal binding.

-

-

Soaking Solution Preparation:

-

Prepare 10 mM Mercuric Acetate [Hg(OAc)₂] in the crystal mother liquor.

-

-

Soaking:

-

Transfer crystals to the soaking solution.[1]

-

Incubate for 2–12 hours. The high affinity of N3⁻ for Hg²⁺ allows for lower concentrations (1–5 mM) if crystals are fragile.

-

-

Data Collection:

-

Flash freeze in liquid nitrogen.

-

Collect diffraction data at the Hg L-III edge (approx. 12.28 keV / 1.00 Å) to maximize anomalous signal.

-

Part 4: Data Analysis & Interpretation

Interpreting Melting Curves (UV-Vis)

When characterizing 6-azaU RNA, perform melting temperature (Tm) studies at varying pH levels.

| pH Condition | 6-azaU State | Expected Tm vs. Control (U) | Interpretation |

| pH 5.5 | Protonated (Neutral) | Similar / Slightly Lower | Mimics Uridine; standard Watson-Crick pairing. |

| pH 7.5 | Mixed / Ionized | Significantly Lower (ΔTm -2 to -8°C) | Ionization at N3 causes electrostatic repulsion with G/U or destabilizes the helix. |

| pH + Hg²⁺ | Metal Bound | Higher (Stabilized) | Formation of stable U-Hg-U or U-Hg-A base pairs (T-Hg-T mimicry). |

NMR Spectroscopy[2]

-

Proton NMR: Look for the disappearance of the N3 imino proton signal of 6-azaU as pH increases from 6.0 to 7.5.

-

Chemical Shift: The C5 and C6 (ring carbons) chemical shifts will perturb significantly upon deprotonation.

References

-

Mechanism of Action & Antiviral Properties

- Title: 6-azauridine for the Tre

- Source: Cre

-

URL:[Link]

-

RNA Crystallography & Heavy Atom Derivatization

-

pKa and Structural Effects

- Title: Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases.

- Source: Journal of Physical Chemistry A.

-

URL:[Link]

-

Enzymatic Inhibition (ADAR/Polymerase)

- Synthesis Protocols: Title: Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites. Source: LGC Biosearch Technologies.

Sources

- 1. An overview of heavy-atom derivatization of protein crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in chaperone-assisted RNA crystallography using synthetic antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of RNA nucleotidyltransferase by 6-azauridine triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility Profile of 2'-O-Acetyl-3',5'-di-O-benzoyl-6-azauridine in Organic Solvents

Introduction: The Significance of Solubility in Nucleoside Analogue Chemistry

2'-O-Acetyl-3',5'-di-O-benzoyl-6-azauridine is a protected derivative of 6-azauridine, a synthetic pyrimidine nucleoside analogue with known antimetabolite and antiviral activity. The strategic placement of acetyl and benzoyl protecting groups is a common tactic in multi-step organic synthesis to prevent unwanted side reactions at the hydroxyl groups of the ribose sugar. The successful synthesis and purification of this intermediate, and others like it, are critically dependent on its solubility profile.

Key processes influenced by solubility include:

-

Reaction Kinetics: Ensuring reactants are in the same phase is fundamental for efficient chemical reactions.

-

Purification: Techniques such as crystallization and chromatography rely heavily on differential solubility of the target compound and impurities.

-

Formulation: For compounds intended for biological screening, appropriate stock solution preparation is the first step.

This guide provides a framework for systematically evaluating the solubility of 2'-O-Acetyl-3',5'-di-O-benzoyl-6-azauridine, enabling researchers to make informed decisions in their experimental designs.

Theoretical Framework for Solubility

The adage "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility. The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For a substance to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Molecular Structure Analysis:

The structure of 2'-O-Acetyl-3',5'-di-O-benzoyl-6-azauridine features:

-

Aromatic Benzoyl Groups: These large, nonpolar groups significantly increase the compound's lipophilicity and potential for pi-stacking interactions.

-

Acetyl Group: A smaller, polar ester group.

-

6-Azauridine Core: Contains a triazine ring and a ribose moiety, which include polar nitrogen and oxygen atoms capable of acting as hydrogen bond acceptors.

The presence of the bulky, nonpolar benzoyl groups is expected to dominate the solubility profile, suggesting a preference for less polar organic solvents over highly polar ones like water. However, the presence of multiple oxygen and nitrogen atoms provides sites for interaction with a range of solvent types.

Solvent Properties and Their Influence:

Several solvent parameters are crucial for predicting solubility:

-

Polarity: Generally categorized as nonpolar, polar aprotic, and polar protic.

-

Dielectric Constant: A measure of a solvent's ability to separate ions.

-

Hydrogen Bonding Capacity: The ability of a solvent to act as a hydrogen bond donor or acceptor.

A systematic screening across solvents with varying properties is the most effective way to map the solubility profile of a compound.

Experimental Determination of Solubility

A robust experimental approach is necessary to quantitatively determine the solubility of 2'-O-Acetyl-3',5'-di-O-benzoyl-6-azauridine. The shake-flask method, as standardized by OECD Guideline 105, remains the gold standard for its reliability and straightforwardness.

General Experimental Workflow

The following diagram illustrates a typical workflow for comprehensive solubility screening.

Caption: Workflow for solubility determination.

Detailed Shake-Flask Protocol

This protocol is a self-validating system designed to ensure equilibrium is reached and accurately measured.

Objective: To determine the saturation solubility of 2'-O-Acetyl-3',5'-di-O-benzoyl-6-azauridine in a selected panel of organic solvents at a constant temperature (e.g., 25 °C).

Materials:

-

2'-O-Acetyl-3',5'-di-O-benzoyl-6-azauridine (purity > 99%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Vials with Teflon-lined caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a gravimetric analysis setup.

Procedure:

-

Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure saturation is achieved.

-

Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the samples for a preliminary period of 24 hours.

-

Preliminary Analysis: After 24 hours, stop agitation, allow the solid to settle, and carefully withdraw an aliquot of the supernatant. Analyze its concentration.

-

Equilibrium Confirmation: Continue agitation for another 24 hours (total 48 hours). Repeat the analysis. If the concentration has not changed significantly (e.g., <5% difference) from the 24-hour time point, equilibrium has been reached. If not, continue the process for another 24 hours. This step is a critical self-validation of the protocol.

-

Sample Processing: Once equilibrium is confirmed, separate the solid and liquid phases. Centrifugation at high speed is recommended, followed by filtration of the supernatant through a syringe filter compatible with the organic solvent. This ensures no undissolved solid particles are carried over into the analytical sample.

-

Quantification:

-

HPLC-UV Method (Preferred): Prepare a calibration curve using standard solutions of known concentrations. Dilute the saturated filtrate with a suitable mobile phase to fall within the linear range of the calibration curve and determine the concentration.

-

Gravimetric Method: Carefully transfer a known volume of the clear, saturated filtrate to a pre-weighed container. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven until a constant weight of the dried residue is achieved. The solubility can then be calculated.

-

Predicted Solubility Profile and Data Presentation

The following table presents a predicted solubility profile across a range of solvents, which should be confirmed experimentally. Solubility is often categorized using terms defined in the United States Pharmacopeia (USP).

Table 1: Predicted Solubility Profile of 2'-O-Acetyl-3',5'-di-O-benzoyl-6-azauridine

| Solvent Class | Solvent Example | Predicted Solubility (mg/mL) | USP Classification | Rationale |

| Chlorinated | Dichloromethane (DCM) | > 100 | Very Soluble | Nonpolar nature aligns well with the lipophilic benzoyl groups. |

| Aromatic | Toluene | 50 - 100 | Freely Soluble | Pi-stacking interactions between toluene and benzoyl rings can enhance solubility. |

| Ethers | Tetrahydrofuran (THF) | 50 - 100 | Freely Soluble | Moderate polarity and ability to act as a hydrogen bond acceptor. |

| Ketones | Acetone | 33 - 50 | Soluble | Aprotic polar solvent capable of dissolving a wide range of compounds. |

| Esters | Ethyl Acetate | 33 - 50 | Soluble | Moderate polarity, effective for many organic compounds. |

| Polar Aprotic | Acetonitrile (ACN) | 10 - 33 | Sparingly Soluble | Higher polarity may lead to less favorable interactions compared to the solute's lip |

Methodological & Application

Application Note: High-Efficiency Nucleoside Synthesis via Transglycosylation

This Application Note is designed for organic chemists and drug development scientists specializing in nucleoside analogues. It details the use of 2'-O-Acetyl-3',5'-di-O-benzoyl-6-azauridine as a stable, high-efficiency glycosyl donor in chemical transglycosylation reactions.

Executive Summary

In the synthesis of complex nucleoside analogues—particularly those with sensitive or non-nucleophilic bases—standard Vorbrüggen coupling using sugar halides or 1-O-acetyl sugars can suffer from instability or poor stereocontrol.

This protocol utilizes 2'-O-Acetyl-3',5'-di-O-benzoyl-6-azauridine (1) as a "Storeable Glycosyl Donor." Unlike unstable halosugars, (1) is a stable crystalline solid. Under Lewis Acid catalysis, the 6-azauracil moiety acts as an excellent leaving group (superior to natural uracil due to lower pKa), generating a reactive ribosyl electrophile in situ. This allows for the efficient transfer of the 2-O-acetyl-3,5-di-O-benzoyl-ribosyl moiety to a new heterocyclic base (Acceptor).

Key Advantages[1][2]

-

Stability: The donor is stable at room temperature, unlike 1-chloro/bromo sugars.

-

Stereocontrol: The 2'-O-acetyl group ensures exclusive

-anomeric selectivity via Neighboring Group Participation (NGP). -

Orthogonal Protection: The resulting product possesses a 2'-O-acetyl group distinct from the 3',5'-O-benzoates, enabling selective 2'-deprotection for downstream modifications (e.g., phosphoramidite synthesis).

-

Leaving Group Efficiency: 6-Azauracil (

) is significantly more acidic than Uracil (

Reaction Mechanism & Pathway

The reaction proceeds via a Lewis Acid-catalyzed base exchange. The silylated acceptor base attacks the oxocarbenium ion generated by the departure of the silylated 6-azauracil.

Caption: Mechanistic pathway of the base-exchange reaction. The 2'-OAc group stabilizes the cation, ensuring Beta-selectivity.

Experimental Protocol

Objective: Synthesis of N-glycosylated purine/pyrimidine analogues using 2'-O-Acetyl-3',5'-di-O-benzoyl-6-azauridine.

Materials

-

Glycosyl Donor: 2'-O-Acetyl-3',5'-di-O-benzoyl-6-azauridine (1.0 equiv).

-

Acceptor Base: Target heterocycle (e.g., 2,6-diaminopurine, substituted benzimidazole) (1.1 – 1.2 equiv).

-

Silylating Agent:

-Bis(trimethylsilyl)acetamide (BSA) or Hexamethyldisilazane (HMDS). -

Catalyst: Trimethylsilyl trifluoromethanesulfonate (TMSOTf).

-

Solvent: Anhydrous Acetonitrile (MeCN) or 1,2-Dichloroethane (DCE).

Step-by-Step Procedure

Step 1: Preparation of the Acceptor (In-situ Silylation)

-

Charge a flame-dried round-bottom flask with the Acceptor Base (1.2 mmol) and anhydrous MeCN (10 mL) under Argon atmosphere.

-

Add BSA (2.5 – 3.0 equiv per amino/hydroxyl group on the base).

-

Stir at 60°C for 30–60 minutes until the solution becomes clear (indicating formation of the silylated base).

-

Note: If the base is difficult to silylate, use HMDS/TMSCl and reflux for 2-4 hours, then evaporate to dryness before redissolving in MeCN.

-

Step 2: Activation and Coupling

-

Add the Glycosyl Donor (2'-O-Acetyl-3',5'-di-O-benzoyl-6-azauridine, 1.0 mmol) directly to the silylated base solution.

-

Cool the mixture to 0°C.

-

Add TMSOTf (1.1 – 1.5 equiv) dropwise via syringe.

-

Critical: The amount of Lewis Acid must be sufficient to activate the 6-azauridine donor but not degrade the product.

-

-

Allow the reaction to warm to room temperature (25°C) and stir.

-

Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS. The starting material (Donor,

) should disappear, and the Product (usually more polar) should appear.-

Reaction Time: Typically 1–4 hours at RT. If sluggish, heat to 60°C.

-

Step 3: Work-up and Purification[1]

-

Quench the reaction by adding saturated aqueous

(10 mL) and stir for 10 minutes. -

Dilute with Dichloromethane (DCM, 50 mL).

-

Wash the organic layer with water (

mL) and brine (-

Note: The byproduct, 6-azauracil, is relatively water-soluble and is largely removed during aqueous workup.

-

-

Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: Purify via silica gel flash chromatography. Gradient elution (e.g., 0–5% MeOH in DCM) is usually effective.

Data Analysis & Validation

| Parameter | Observation / Requirement |

| Reaction Kinetics | Donor consumption typically < 2 hours at 60°C. |

| Stereochemistry | |

| Yield | Expected range: 75% – 90% (Base dependent). |

| Byproduct | 6-Azauracil (removed in aqueous wash). |

Downstream Application: Selective Deprotection

The unique 2'-OAc / 3',5'-OBz protection pattern allows for orthogonal deprotection strategies, crucial for synthesizing RNA building blocks.

Protocol: Selective 2'-Deacetylation

To obtain the 2'-OH-3',5'-di-O-benzoyl nucleoside (e.g., for converting to a 2'-O-methyl or 2'-F derivative):

-

Dissolve the fully protected product in Pyridine/Methanol (4:1).

-

Cool to -20°C.

-

Add dilute NaOMe (0.5 equiv) or enzymatic hydrolase (e.g., Candida antarctica Lipase B) for high specificity.

-

Note: Chemical differentiation between Acetyl and Benzoyl is kinetic. Monitor closely to prevent benzoate hydrolysis.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete silylation of acceptor. | Increase BSA equivalents or reflux time; ensure anhydrous conditions. |

| Lack of C2 participation or high temperature. | Ensure the donor has the 2'-OAc group intact. Run reaction at lower temperature (0°C to RT). | |

| No Reaction | Lewis Acid deactivated. | Use fresh TMSOTf (should be colorless, not dark). |

| Hydrolysis | Moisture ingress. | Flame-dry glassware; use molecular sieves in the reaction solvent. |

References

-

Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons. (The definitive text on silyl-Hilbert-Johnson coupling).

-

Niedballa, U., & Vorbrüggen, H. (1974). A general synthesis of N-glycosides. I. Synthesis of pyrimidine nucleosides. The Journal of Organic Chemistry, 39(25), 3654-3660. (Foundational methodology for silylated base coupling).

-

Hrebabecky, H., & Beranek, J. (1974). Acetylation and cleavage of purine nucleosides.[1][2] Synthesis of 6-azauridine... Nucleic Acids Research, 1(10), 1387–1398. (Details the cleavage of nucleosides to generate donors and the stability of 6-azauridine derivatives).

-

Li, Z., et al. (2015). Biocatalytic approaches applied to the synthesis of nucleoside prodrugs. Biotechnology Advances, 33(6), 1193-1194. (Context on transglycosylation and 6-azauridine applications).

Sources

Application Note: High-Fidelity Deprotection of Benzoyl Groups in 6-Azauridine Nucleosides

Part 1: Executive Summary & Strategic Context

The Challenge: Stability vs. Reactivity

The removal of benzoyl (Bz) protecting groups from the sugar moiety of 6-azauridine (6-zU) presents a classic paradox in nucleoside chemistry. While benzoate esters require basic conditions for cleavage (methanolysis or hydrolysis), the 1,2,4-triazine-3,5-dione ring of 6-azauridine is thermodynamically unstable in strong alkali.

Unlike cytidine or adenosine, where the heterocyclic base is relatively robust, the aza-substitution at position 6 renders the triazine ring highly electrophilic. Exposure to high pH or elevated temperatures triggers a nucleophilic attack at C5, leading to irreversible ring opening and the formation of formyl-biuret byproducts.

This guide provides two validated protocols designed to decouple deprotection from degradation:

-

Method A (Cryogenic Ammonolysis): The gold standard for high-value intermediates.

-

Method B (Controlled Zemplén): A rapid, scalable alternative using catalytic alkoxide.

Part 2: Mechanistic Insight & Causality

To ensure reproducibility, one must understand the competition between the desired deprotection and the undesired degradation.

The Chemical Conflict

-

Desired Reaction: Nucleophilic attack of methoxide (

) or ammonia ( -

Undesired Side Reaction: Nucleophilic attack at the C5 position of the triazine ring, followed by ring cleavage.

Visualization: Reaction Pathways

The following diagram illustrates the kinetic competition. The "Safe Zone" relies on the fact that ester methanolysis has a lower activation energy than triazine ring opening, allowing us to use temperature as a selectivity filter.

Figure 1: Mechanistic pathway comparison. Blue path represents the kinetic product (deprotection); Red path represents the thermodynamic degradation product (ring opening).

Part 3: Experimental Protocols

Comparative Analysis of Conditions

| Parameter | Method A: Cryogenic Ammonolysis | Method B: Modified Zemplén | Aqueous NaOH |

| Reagent | Saturated | 0.1 eq NaOMe in dry MeOH | NaOH in |

| Temperature | RT to Heat | ||

| Time | 12 – 24 Hours | 30 – 90 Minutes | Fast |

| Risk Profile | Low (Self-buffering) | Medium (Requires quenching) | Critical (Ring destruction) |

| Recommendation | Primary Choice | Scalable/Industrial | DO NOT USE |

Protocol A: Cryogenic Ammonolysis (Recommended)

Best for: Research scale (<5g), high-purity requirements, and base-sensitive analogs.

Materials

-

Substrate: 2',3',5'-Tri-O-benzoyl-6-azauridine (dried under high vacuum).

-

Solvent: Anhydrous Methanol (Water content <50 ppm).

-

Reagent: Ammonia gas (99.99%) or commercially available 7N

in MeOH. -

Equipment: Pressure-rated round bottom flask, ice/water bath.

Step-by-Step Workflow

-

Preparation: Dissolve the substrate (1.0 eq) in anhydrous methanol (10 mL/g). Ensure the flask is flushed with Argon.

-

Cooling (Critical): Submerge the flask in an ice/water bath (

) and stir for 15 minutes.-

Why? Lowering temperature increases the selectivity for ester cleavage over ring opening.

-

-

Saturation:

-

Option 1 (Gas): Bubble dry

gas through the solution at -

Option 2 (Solution): Add pre-chilled 7N

in MeOH (10–20 eq).

-

-

Reaction: Seal the flask tightly. Store at

(refrigerator) without stirring.-

Duration: Check TLC after 12 hours. Reaction typically requires 16–24 hours.

-

-

Monitoring: Perform TLC (See QC section). Look for the disappearance of the lipophilic starting material (

in 5% MeOH/DCM) and appearance of the polar product ( -

Work-up:

-

Evaporate the solvent under reduced pressure at low temperature (

). -

Note: Do not heat the bath above

. The concentration of ammonia increases as methanol evaporates, potentially raising pH transiently.

-

-

Purification: The residue contains benzamide and the nucleoside. Triturate with cold diethyl ether or DCM to remove benzamide. Recrystallize from EtOH/Water if necessary.

Protocol B: Modified Zemplén (Transesterification)

Best for: Larger scales (>10g) where speed is critical. Requires strict pH monitoring.

Materials

-

Reagent: Sodium Methoxide (NaOMe), 0.5M solution in MeOH.

-

Quenching Agent: Dowex 50WX8 (H+ form) ion-exchange resin (washed and dried).

Step-by-Step Workflow

-

Dissolution: Dissolve substrate in anhydrous MeOH (10 mL/g) under Argon.

-

Initiation: Cool to

. Add NaOMe solution dropwise to reach 0.05 – 0.1 equivalents .-

Control: Do not exceed pH 9-10 (measured on wet pH paper).

-

-

Reaction: Stir at

for 30 minutes, then allow to warm to Room Temperature (RT).-

Duration: Reaction is usually complete in 60–90 minutes.

-

-

Quenching (The Safety Stop):

-

Once TLC indicates completion, immediately add Dowex 50WX8 (H+) resin.

-

Add resin in small batches until the pH of the supernatant is neutral (pH 6–7).

-

Warning: Do not leave the reaction in base once starting material is consumed.

-

-

Filtration: Filter off the resin and wash with MeOH.

-

Isolation: Concentrate the filtrate under reduced pressure (

).

Part 4: Quality Control & Troubleshooting

QC Workflow Diagram

Figure 2: Decision tree for reaction monitoring.

Analytical Markers

-

TLC (Silica gel 60 F254):

-

Solvent: 15% MeOH in DCM.

-

Starting Material (Bz-protected):

(UV active). -

Product (6-Azauridine):

(UV active). -

Note: Benzamide byproduct will appear around

.

-

-

UV Spectroscopy:

-

Intact 6-azauridine has a characteristic

at 254 nm (pH 7). -

Ring opening results in a hypsochromic shift (blue shift) and loss of the characteristic extinction coefficient.

-

Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| Yellow/Brown discoloration | Ring degradation due to high pH or heat. | Reduce temperature. Ensure MeOH is anhydrous.[1] Switch to Protocol A. |

| Slow Reaction (>24h) | Insufficient base or water contamination. | Add fresh ammonia gas. Ensure system is sealed (ammonia escapes). |

| New spot at Baseline | Salt formation or ring cleavage. | Check pH. If using Zemplén, ensure resin quenching was sufficient. |

Part 5: References

-

Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons. (The definitive text on silyl-Hilbert-Johnson reactions and deprotection strategies).

-

Prystaš, M., & Šorm, F. (1964). Nucleic acids components and their analogues. LI. Synthesis of 6-azauridine and 6-azacytidine. Collection of Czechoslovak Chemical Communications, 29(12), 2956-2970. (Original synthesis describing the sensitivity of the triazine ring).

-

Beigelman, L., et al. (1995). Synthesis of 6-azauridine nucleosides. Nucleosides and Nucleotides, 14(3-5), 901-905. (Modern optimization of aza-nucleoside handling).

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (General reference for benzoate ester cleavage conditions).

Disclaimer: This protocol is intended for use by qualified laboratory personnel. 6-Azauridine is a bioactive antimetabolite; handle with appropriate PPE and containment.

Sources

Application Note: Regioselective Protection Strategies for Ribose in 6-Azauridine

[1]

Strategic Analysis & Chemical Logic

The Unique Challenge of 6-Azauridine (6-AzU)

6-Azauridine is not merely a structural isomer of uridine; it presents a distinct electronic profile that dictates synthetic strategy. The replacement of the C6 carbon with a nitrogen atom in the uracil ring introduces two critical constraints that must guide all protection protocols:

-

Enhanced Acidity of N3-H: The pKa of the N3 proton in 6-azauridine is approximately 6.7 , significantly more acidic than uridine (pKa ~9.2).

-

Implication: In basic media (even mild bases like carbonate), the N3 position is deprotonated first. This creates a competitive nucleophile that can interfere with electrophilic sugar protection reagents (e.g., alkyl halides).

-

-

Base-Catalyzed Ring Instability: The 1,2,4-triazine-3,5-dione ring is susceptible to hydrolytic ring-opening under strong alkaline conditions, often degrading into formyl-biuret derivatives.

-

Implication: Protocols requiring strong bases (NaOH, NaH) or prolonged exposure to ammonia must be avoided or carefully controlled. Acid-catalyzed protections or mild silylation strategies are preferred.

-

Strategic Decision Matrix

The choice of protection strategy depends on the target derivative.

| Target Moiety | Preferred Strategy | Mechanistic Rationale |

| 2',3'-OH | Acetonide (Isopropylidene) | Thermodynamic control forms the 5-membered dioxolane ring fused to the ribose. Acid catalysis avoids base-sensitivity of the triazine ring. |

| 3',5'-OH | TIPDS (Markiewicz Reagent) | The bifunctional silyl reagent bridges the 3' and 5' positions due to steric matching, leaving the 2'-OH free for specific functionalization. |

| 5'-OH | Dimethoxytrityl (DMT) | Steric bulk of the DMT group favors the primary 5'-OH over secondary 2'/3'-OH. Compatible with subsequent phosphoramidite chemistry. |

Visual Workflows (Pathway Analysis)

The following diagram illustrates the divergent synthetic pathways for 6-azauridine protection, highlighting the critical decision points based on the desired regioselectivity.

Figure 1: Decision tree for regioselective protection of 6-azauridine ribose moieties.

Detailed Experimental Protocols

Protocol A: 2',3'-O-Isopropylidene Protection

Objective: Complete protection of the cis-diol system to isolate the 5'-OH. Mechanism: Acid-catalyzed transacetalization using 2,2-dimethoxypropane (DMP). DMP acts as a water scavenger, driving the equilibrium forward.

Reagents:

-

6-Azauridine (dried in vacuo over P2O5)

-

Anhydrous Acetone (solvent)

-

2,2-Dimethoxypropane (reagent & scavenger)

-

p-Toluenesulfonic acid monohydrate (p-TsOH) (catalyst)

-

Triethylamine (Et3N) (quencher)

Step-by-Step Methodology:

-

Suspension: Suspend 6-Azauridine (10 mmol, 2.45 g) in anhydrous acetone (50 mL).

-

Activation: Add 2,2-Dimethoxypropane (20 mmol, 2.5 mL).

-

Catalysis: Add p-TsOH (1 mmol, 190 mg).

-

Expert Insight: Do not use strong mineral acids (HCl/H2SO4) if possible. While the pyrimidine ring is stable to acid, the glycosidic bond of aza-nucleosides can be sensitive. p-TsOH provides a controlled pH ~1-2.

-

-

Reaction: Stir at room temperature (25°C) for 2–4 hours. The solution should become clear as the product is more soluble in acetone than the starting material.

-

Monitoring: Check TLC (SiO2; 10% MeOH in DCM). Product Rf ~ 0.5; Starting Material Rf ~ 0.1.

-

Quenching (Critical): Once complete, add Et3N (1.5 mmol, ~0.2 mL) to neutralize the acid before concentration.

-

Why? Concentrating an acidic solution of acetonides can lead to hydrolysis or acetal migration.

-

-

Workup: Evaporate volatiles. Dissolve residue in DCM, wash with water (1x) and brine (1x). Dry over Na2SO4.[1]

-

Purification: Crystallization from EtOH/Hexane or flash chromatography.

Protocol B: Simultaneous 3',5'-O-Protection (Markiewicz Strategy)

Objective: Selective protection of 3' and 5' hydroxyls to allow 2'-OH modification (e.g., for 2'-O-methyl analogs). Mechanism: 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDS-Cl2) reacts faster with the primary 5'-OH, then cyclizes to the 3'-OH due to favorable geometry.

Reagents:

Step-by-Step Methodology:

-

Dissolution: Dissolve 6-Azauridine (5 mmol, 1.22 g) in anhydrous pyridine (20 mL).

-

Note: Pyridine acts as both solvent and acid scavenger.

-

-

Addition: Cool to 0°C. Add TIPDS-Cl2 (5.5 mmol, 1.74 g) dropwise over 15 minutes.

-

Equilibration: Allow to warm to room temperature and stir for 4–8 hours.

-

Expert Insight - N3 Silylation: Due to the acidity of N3-H, transient silylation at the N3 position may occur (forming an N,O-silyl species).

-

Correction: This is usually reversible.[7] The N-Si bond is much more labile than the O-Si bond. It will hydrolyze during the aqueous workup.

-

-

Workup: Dilute with EtOAc (100 mL). Wash with cold 0.5 M HCl (to remove pyridine) followed immediately by saturated NaHCO3.

-

Caution: Do not let the acidic wash sit; rapid neutralization prevents desilylation.

-

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

Troubleshooting & Stability Guide

The "Base Instability" Trap

Researchers often attempt to use standard alkylation conditions (NaH/DMF) on 6-azauridine. This is dangerous due to the ring-opening pathway.

Figure 2: Pathway of base-catalyzed degradation.

Prevention:

-

Avoid: Hot NaOH, prolonged ammonia treatment, or strong alkoxides.

-

Alternative: If N-alkylation is required, use Mitsunobu conditions or mild bases (K2CO3) with highly reactive electrophiles.

N3-Protection Necessity

-

Question: Do I need to protect N3 before protecting the sugar?

-

Answer: Generally, No for acid-catalyzed reactions (Protocol A) or silylations (Protocol B).

-

Exception: If you plan to perform reactions involving strong electrophiles (e.g., acyl chlorides) where N-acylation is a side reaction, protect N3 first (e.g., N3-Benzoyl) or accept that N3-acylation will occur and require selective deprotection later (N-acyl groups are more labile than O-acyl groups).

References

-

Prystaš, M., & Šorm, F. (1964). "Nucleic acids components and their analogues. LI. Synthesis of 6-azauridine and 6-azacytidine." Collection of Czechoslovak Chemical Communications.

-

Markiewicz, W. T. (1979). "Tetraisopropyldisiloxane-1,3-diyl, a Group for Simultaneous Protection of 3'- and 5'-Hydroxy Functions of Nucleosides." Journal of Chemical Research. (Foundational protocol for TIPDS adapted for analogs).

-

Niedballa, U., & Vorbrüggen, H. (1974). "A General Synthesis of N-Glycosides. I. Synthesis of Pyrimidine Nucleosides." Journal of Organic Chemistry. (Discusses silylation and stability of nucleoside bases).

-

BenchChem Application Note. (2025). "Synthesis of Modified Nucleosides from 2',3'-O-Isopropylideneadenosine." (General acetonide protocol adapted for 6-AzU).

-

TCI Chemicals. (2024). "Protection of a Diol Moiety Using TIPDSCl2." TCI Practical Example.

Sources

- 1. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 2. Novel 5-substituted derivatives of 2'-deoxy-6-azauridine with antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. β-Cyanuryl Ribose, β-Barbituryl Ribose, and 6-Azauridine as Uridine Mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of 6-azauridine on de novo pyrimidine biosynthesis in cultured Ehrlich ascites cells. Orotate inhibition of dihydroorotase and dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 6-Azauridine | C8H11N3O6 | CID 5901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Solvent selection for 2'-O-Acetyl-3',5'-di-O-benzoyl-6-azauridine reactions

Application Note: Solvent Systems for the Synthesis and Manipulation of 2'-O-Acetyl-3',5'-di-O-benzoyl-6-azauridine

Abstract

This guide details the solvent selection criteria for the synthesis, purification, and downstream modification of 2'-O-Acetyl-3',5'-di-O-benzoyl-6-azauridine . This specific derivative represents a strategic "orthogonally protected" intermediate, where the labile 2'-acetyl group allows for selective deprotection relative to the more robust 3',5'-benzoyl esters. This note addresses the critical solubility paradox—lipophilic protecting groups vs. the polar 6-azauracil core—and provides protocols to prevent the catastrophic ring-opening of the 6-azauridine base under alkaline conditions.

Introduction: The Physicochemical Paradox

The molecule 2'-O-Acetyl-3',5'-di-O-benzoyl-6-azauridine combines a highly polar, acidic heterocyclic base (6-azauracil, pKa ~6.7) with a hydrophobic sugar moiety. This duality creates a unique solubility profile that dictates solvent choice.

-

The Core (6-Azauracil): Unlike uridine, the triazine ring of 6-azauridine is significantly more acidic. In the presence of strong bases (pH > 10) or aqueous heating, the triazine ring is susceptible to cleavage (ring-opening), destroying the nucleoside.

-

The Protecting Groups: The benzoyl (Bz) and acetyl (Ac) esters render the molecule insoluble in water but highly soluble in chlorinated solvents (DCM, DCE) and polar aprotic solvents (DMSO, DMF, MeCN).

Strategic Value: The mixed protection strategy (2'-Ac vs. 3',5'-Bz) is intentional. Acetyl groups generally hydrolyze 10–50 times faster than benzoyl groups. This allows researchers to selectively remove the 2'-acetyl group to access the 2'-hydroxyl for phosphoramidite synthesis or 2'-modifications, while keeping the 3' and 5' positions protected.

Solvent Selection Matrix

The following table correlates experimental goals with optimal solvent systems, grounded in dielectric constants (

| Reaction Stage | Primary Solvent | Secondary/Co-Solvent | Technical Rationale |

| Vorbrüggen Coupling (Synthesis) | Acetonitrile (MeCN) | 1,2-Dichloroethane (DCE) | MeCN ( |

| Selective 2'-Deacetylation | Pyridine / Methanol | Hydrazine hydrate (buffer) | Requires a mild, buffered organic system to cleave the labile Acetyl without touching the Benzoyls or opening the Aza-ring. |

| Global Deprotection | Methanolic Ammonia (7N) | Dichloromethane (DCM) | DCM is required to solubilize the fully protected starting material before adding the ammonia source. Strictly anhydrous.[1] |

| Purification (Flash Chrom.) | Dichloromethane | Methanol or Acetone | The compound is too polar for Hexane/EtOAc alone. A gradient of 0–5% MeOH in DCM is standard. |

| Crystallization | Ethanol (Abs.) | Diethyl Ether | Slow evaporation from EtOH/Ether often yields crystalline needles. |

Mechanistic Insight: Solvent Control of Stereochemistry

In the synthesis of this molecule (via Silyl-Hilbert-Johnson/Vorbrüggen coupling), the solvent plays a critical role in determining the

Diagram 1: Solvent Influence on Glycosylation Mechanism

Figure 1: In Acetonitrile, the 2'-acetyl group forms a stable 1,2-acyloxonium ion, blocking the bottom face and forcing the base to attack from the top, yielding the desired

Detailed Protocols

Protocol A: Synthesis via Vorbrüggen Coupling

Target: High

-

Silylation: Suspend 6-azauracil (1.0 eq) in anhydrous Acetonitrile (MeCN) . Add HMDS (hexamethyldisilazane, 2.5 eq) and a catalytic amount of ammonium sulfate. Reflux until clear (2–4 hours). Evaporate to dryness in vacuo to remove excess HMDS.

-

Note: Residual HMDS acts as a base and kills the Lewis acid catalyst in the next step.

-

-

Coupling: Dissolve the silylated base in fresh, anhydrous MeCN (0.2 M). Add the sugar donor (1,2-di-O-acetyl-3,5-di-O-benzoyl-ribofuranose, 1.0 eq).

-

Catalysis: Cool to 0°C. Add TMSOTf (Trimethylsilyl trifluoromethanesulfonate, 1.1 eq) dropwise.

-

Why MeCN? It stabilizes the cationic intermediate and promotes the formation of the

-anomer.

-

-

Workup: Quench with cold saturated NaHCO₃. Extract with Dichloromethane (DCM) . The lipophilic product partitions into DCM.

Protocol B: Selective 2'-O-Deacetylation

Target: Free 2'-OH for phosphoramidite synthesis without removing 3',5'-benzoates.

-

Dissolution: Dissolve the fully protected nucleoside in a mixture of Pyridine:Acetic Acid (4:1 v/v) .

-

Reagent: Add Hydrazine Hydrate (1.5 eq) buffered with acetic acid.

-

Caution: Unbuffered hydrazine is too basic and may damage the aza-ring or remove benzoates.

-

-

Monitoring: Stir at 0°C. Monitor by TLC (5% MeOH in DCM). The 2'-OH product will appear as a slightly more polar spot.

-

Quench: Add Acetone (scavenges excess hydrazine) and partition between EtOAc and dilute HCl (to remove pyridine).

Critical Troubleshooting: 6-Azauridine Instability

The 6-azauridine core is chemically distinct from uridine due to the N-N bond in the ring.

Diagram 2: Ring Opening Pathway (The "Danger Zone")

Figure 2: The triazine ring is susceptible to nucleophilic attack by hydroxide ions. All deprotection steps should use anhydrous ammonia or alkoxides, avoiding aqueous strong bases.

References

- Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons. (The definitive text on silyl-Hilbert-Johnson coupling solvents).

-

Pískala, A., & Šorm, F. (1964). Nucleic acids components and their analogues. LI. Synthesis of 6-azauridine and 6-azacytidine. Collection of Czechoslovak Chemical Communications, 29(9), 2060-2076. Link

-

Niedballa, U., & Vorbrüggen, H. (1974). A general synthesis of N-glycosides. I. Synthesis of pyrimidine nucleosides. Journal of Organic Chemistry, 39(25), 3654–3660. Link

-

Beigelman, L., et al. (1995). Synthesis of 2'-modified nucleotides and their incorporation into oligoribonucleotides. Nucleic Acids Research, 23(19), 3989–3994. (Describes selective deacetylation strategies). Link

Sources

Application Note: Synthesis of Protected 6-Azauridine Phosphoramidites

Abstract & Strategic Overview

6-Azauridine (6-azaU) is a structural analog of uridine where the CH group at the 6-position is replaced by a nitrogen atom.[1] This modification significantly alters the pKa of the N3 proton (~6.7 vs. 9.2 for uridine), rendering it far more acidic. In the context of RNA synthesis, this acidity presents a unique chemical challenge: the N3 position can act as a nucleophile during the phosphoramidite coupling cycle, leading to branching and chain termination.

This Application Note details the robust conversion of protected 6-azauridine into its phosphoramidite building block (5'-O-DMT-2'-O-TBDMS-N3-Bz-6-azaU-3'-CE-phosphoramidite). Unlike standard uridine protocols, this workflow integrates a critical N3-protection strategy to ensure high-fidelity oligonucleotide assembly.

Core Challenges & Solutions

| Challenge | Chemical Consequence | Strategic Solution |

| N3-Acidity (pKa ~6.7) | Deprotonation by phosphitylating reagents; side-reactions.[1] | N3-Benzoylation: Masks the N3 site, preventing P(III) attack. |

| 2'-OH Selectivity | Formation of 2'/3' regioisomers during silylation.[1] | AgNO₃-Catalyzed Silylation & Chromatography: Maximizes 2'-yield; strict isomer separation protocols.[1] |

| P(III) Sensitivity | Hydrolysis of the phosphoramidite moiety by moisture. | Anhydrous Workflow: Strict inert atmosphere (Ar/N₂) and scavenger bases (DIPEA). |

Precursor Preparation Strategy

Before phosphitylation, the nucleoside must be orthogonally protected. The recommended "Protected Precursor" is 5'-O-DMT-2'-O-TBDMS-N3-Benzoyl-6-Azauridine .[1]

Synthetic Logic Flow

The synthesis follows a linear path designed to minimize protecting group migration.

Figure 1: Critical path for generating the phosphitylation-ready precursor. Note the early introduction of N3-Benzoyl to mitigate acidity issues downstream.[1]

Protocol: Phosphitylation of Protected 6-Azauridine

This is the critical step converting the stable nucleoside into the reactive monomer for RNA synthesis.[1]

Materials & Reagents[1][2][3]

-

Starting Material: 5'-O-DMT-2'-O-TBDMS-N3-Bz-6-Azauridine (dried in vacuo over P₂O₅ for 24h).

-

Reagent: 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (Cl-P(NiPr₂)OCH₂CH₂CN).[1] Note: Use high-quality "Cl-P" reagent, stored at -20°C.[1]

-

Base: N,N-Diisopropylethylamine (DIPEA), anhydrous.

-

Solvent: Dichloromethane (DCM), anhydrous (water < 10 ppm).

-

Workup: Saturated NaHCO₃, Brine, Ethyl Acetate (EtOAc).

Experimental Workflow

Step 1: Setup (Inert Atmosphere)

-

Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and rubber septum.

-

Cool to room temperature under a stream of dry Argon.

-

Dissolve 1.0 mmol (approx. 850 mg) of the Starting Material in 10 mL anhydrous DCM .

-

Add 3.0 mmol (0.52 mL) of anhydrous DIPEA via syringe. Stir for 5 minutes.

Step 2: Phosphitylation Reaction

-

Cool the flask to 0°C (ice bath) to control the exotherm.

-

Dropwise, add 1.2 mmol (approx. 0.27 mL) of 2-cyanoethyl N,N-diisopropylchlorophosphoramidite over 2 minutes.

-

Remove the ice bath and allow the reaction to warm to Room Temperature (25°C) .

-

Monitoring: Stir for 1–2 hours. Monitor by TLC (50:50 EtOAc/Hexane + 1% TEA).

-

Target Rf: ~0.6–0.7 (distinctly higher than starting material).

-

Visualization: UV (254 nm) and Anisaldehyde stain (orange spot).

-

Step 3: Workup (Rapid & Buffered) Critical: Phosphoramidites are acid-sensitive.[1] All aqueous solutions must be basic/buffered.

-

Quench the reaction by adding 10 mL saturated NaHCO₃ .

-

Transfer to a separatory funnel. Extract with 20 mL DCM (or EtOAc).

-

Wash the organic layer with 10 mL saturated NaHCO₃ followed by 10 mL Brine .

-

Dry over anhydrous Na₂SO₄ for 5 minutes.

-

Filter and evaporate solvents in vacuo at < 30°C (do not heat).

Step 4: Purification (Flash Chromatography)

-

Stationary Phase: Silica Gel 60 (230–400 mesh).

-

Column Pre-treatment: Flush the column with Hexane containing 5% Triethylamine (TEA) to neutralize acidic sites on the silica.

-

Eluent: Gradient of Hexane:EtOAc (80:20 to 50:50) + 1% TEA .

-

Collect fractions under UV monitoring. Pool pure fractions and evaporate.

Step 5: Precipitation & Storage

-

Dissolve the resulting foam in minimal DCM (1–2 mL).

-

Dropwise add into 50 mL cold Pentane (-20°C) with vigorous stirring.

-

A white precipitate forms. Decant the supernatant and dry the solid under high vacuum for 12 hours.

-

Storage: Store at -20°C under Argon.

Quality Control & Validation

Every batch must be validated using 31P NMR, the "Gold Standard" for amidite purity.

| Analytic Method | Expected Result | Acceptance Criteria |

| 31P NMR (CDCl₃) | Two sharp singlets at ~148–150 ppm (diastereomers).[1] | > 95% Purity. No peaks at ~10-20 ppm (hydrolysis) or ~130 ppm (H-phosphonate).[1] |

| 1H NMR | Presence of isopropyl methyls (d, ~1.2 ppm) and cyanoethyl protons. | Integration matches stoichiometry. |

| HPLC (RP-C18) | Single major peak (often split doublet due to diastereomers). | > 98% Purity (254 nm). |

Mechanism of Phosphitylation

The reaction proceeds via a nucleophilic substitution at the phosphorus center. The DIPEA acts as a scavenger for the HCl byproduct, driving the equilibrium forward.

Figure 2: Reaction mechanism.[1][2] The base (DIPEA) is essential to neutralize the HCl generated, preventing acid-catalyzed detritylation of the 5'-DMT group.[1]

Troubleshooting Guide

Issue 1: Presence of "Hydrolysis Peak" in 31P NMR (approx. 10–15 ppm)

-

Cause: Moisture entered the reaction or the silica gel was not neutralized.

-

Fix: Ensure DCM is distilled over CaH₂ or taken from a solvent purification system. Use 1% TEA in all chromatography solvents.

Issue 2: Low Yield / Incomplete Conversion

-

Cause: Steric hindrance from the 2'-TBDMS group or low reactivity of the chlorophosphoramidite.

-

Fix: Increase reaction time to 4 hours. Add a catalyst: N-Methylimidazole (NMI) (0.5 eq) can accelerate the reaction, though it requires careful handling.

Issue 3: 2'-TBDMS Migration

-

Cause: Exposure to basic conditions (e.g., ammonia) or protic solvents for extended periods.

-

Fix: Keep workup rapid. Avoid methanol during purification.

References

-

Beaucage, S. L., & Caruthers, M. H. (1981). Deoxynucleoside phosphoramidites—A new class of key intermediates for deoxypolynucleotide synthesis. Tetrahedron Letters, 22(20), 1859–1862. Link

-

Chaix, C., et al. (1990). Solid phase synthesis of the 5'-half of the initiator tRNA from B. subtilis. Nucleic Acids Research, 18(17), 5199–5205. Link

-

Glen Research. (2023). User Guide to Phosphoramidite Synthesis. Link

-

Pitsch, S., et al. (2001). Reliable Chemical Synthesis of Oligoribonucleotides. Helvetica Chimica Acta, 84(12), 3773–3795. Link

-

BenchChem. (2024). Protocols for Nucleoside Phosphitylation. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Synthesis of 6-Azauridine Acetyl Derivatives

Current Status: Operational

Topic: Troubleshooting Acyl Migration (2'

The Core Problem: "The Moving Target"

User Query: "I synthesized 2',3',5'-tri-O-acetyl-6-azauridine, but after purification, my HPLC shows multiple peaks, and the NMR looks like a mixture. Is my compound decomposing?"

Scientist's Analysis: You are likely not seeing decomposition, but acyl migration . In ribonucleosides like 6-azauridine, the acetyl group at the 2'-position is kinetically unstable. In the presence of even trace bases (pH > 7.0) or protic solvents, it migrates to the thermodynamically more stable 3'-position (and vice versa) via a cyclic orthoacid intermediate.

Critical Distinction for 6-Azauridine: Unlike standard uridine, 6-azauridine has an acidic proton at N3 (pKa ~6.7) .

-

Implication: Standard base-catalyzed acetylation protocols (using pyridine/DMAP) can deprotonate N3, creating an anionic species that complicates purification and accelerates instability.

Diagnostic Module: "Is it Migration?"

Before changing your synthesis, confirm the issue using these diagnostic protocols.

Protocol A: NMR Verification (The "Gold Standard")

Do NOT use

-

Solvent: Dissolve sample in DMSO-

. This aprotic solvent suppresses proton exchange and stabilizes the isomers. -

Marker Signals: Focus on the H-1' (anomeric) and H-2'/H-3' signals.

-

2'-O-acetyl isomer: The H-2' signal will be significantly downfield (~5.5 ppm) due to the deshielding effect of the acetyl group.

-

3'-O-acetyl isomer: The H-3' signal shifts downfield, while H-2' remains upfield (~4.5 ppm).

-

-

Coupling Constants (

): 6-azauridine adopts a specific sugar pucker (typically C3'-endo). Migration alters the

Protocol B: HPLC "Ghost Peaks"

If you see a peak that "splits" or broadens significantly during a run:

-

Cause: Isomerization is happening on the column.

-

Fix: Ensure your mobile phase is buffered to pH 5.0 - 6.0 (e.g., 10 mM Ammonium Acetate adjusted with Acetic Acid). Avoid unbuffered water/acetonitrile gradients if your silica column has active silanol groups.

The Mechanism (Visualized)

Understanding the "why" allows you to prevent the "how." The migration is driven by the proximity of the cis-diol hydroxyl groups.

Figure 1: The mechanism of neighboring group participation. The 3'-hydroxyl attacks the 2'-carbonyl, forming a transient cyclic intermediate. This equilibrium is extremely sensitive to pH.

Synthetic Troubleshooting Guide

Scenario A: "I need strict Regioselectivity (2'-only or 3'-only)."

Recommendation: Abandon chemical acetylation. Use Biocatalysis .[1] Chemical reagents (Acetic anhydride/Pyridine) are hard to control kinetically. Enzymes offer near-perfect regioselectivity under mild conditions.

Protocol: Lipase-Catalyzed Acylation

-

Enzyme: Candida antarctica Lipase B (CAL-B, immobilized, e.g., Novozym 435).

-

Solvent: Anhydrous THF or 2-MeTHF (Green alternative).

-

Acyl Donor: Vinyl acetate (irreversible donor—drives reaction forward).

| Step | Action | Technical Note |

| 1 | Dissolve 6-azauridine in THF. | Ensure 6-aza is dry. |

| 2 | Add Vinyl Acetate (3-5 eq) + CAL-B. | Vinyl alcohol byproduct tautomerizes to acetaldehyde, preventing reverse reaction. |

| 3 | Incubate at 30°C - 40°C. | Do not overheat. High T promotes non-enzymatic migration. |